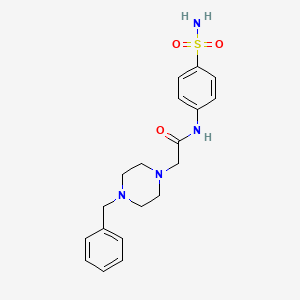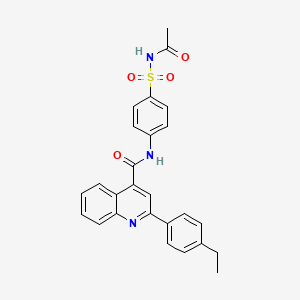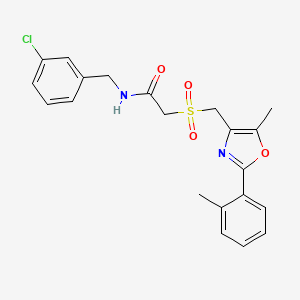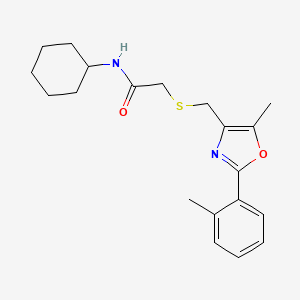![molecular formula C22H24N2O2S B10816240 2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816240.png)
2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-331965 is a chemical compound with the CAS number 901870-97-1. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered interest due to its unique properties and potential therapeutic benefits.
Méthodes De Préparation
The synthesis of WAY-331965 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
WAY-331965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
WAY-331965 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, WAY-331965 is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of WAY-331965 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
WAY-331965 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that target similar molecular pathways. The comparison can help identify the distinct properties and advantages of WAY-331965, making it a valuable compound for various scientific and industrial applications.
References
Propriétés
Formule moléculaire |
C22H24N2O2S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-8-10-18(11-9-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-7-5-4-6-16(19)2/h4-11H,12-14H2,1-3H3,(H,23,25) |
Clé InChI |
CQIGHPFSRDNGAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10816165.png)

![2-[5-[2-(4-bromophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B10816182.png)
![(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10816187.png)
![2-Amino-4-(2,4-dimethoxyphenyl)-8-[(2,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile](/img/structure/B10816195.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10816215.png)
![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816218.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816233.png)
![N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816235.png)

![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816239.png)
